n-(2-Aminophenyl)-4-((4-chloro-1h-indazol-1-yl)methyl)benzamide

Description

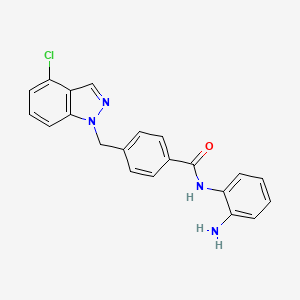

N-(2-Aminophenyl)-4-((4-chloro-1H-indazol-1-yl)methyl)benzamide is a benzamide-derived small molecule featuring a 2-aminophenyl group attached to the benzamide core and a 4-chloroindazole substituent linked via a methylene bridge. The 2-aminophenyl group introduces hydrogen-bonding capabilities, which may influence solubility and intermolecular interactions .

Properties

CAS No. |

920315-01-1 |

|---|---|

Molecular Formula |

C21H17ClN4O |

Molecular Weight |

376.8 g/mol |

IUPAC Name |

N-(2-aminophenyl)-4-[(4-chloroindazol-1-yl)methyl]benzamide |

InChI |

InChI=1S/C21H17ClN4O/c22-17-4-3-7-20-16(17)12-24-26(20)13-14-8-10-15(11-9-14)21(27)25-19-6-2-1-5-18(19)23/h1-12H,13,23H2,(H,25,27) |

InChI Key |

BOMAYPKRHUJNRN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CN3C4=C(C=N3)C(=CC=C4)Cl |

Origin of Product |

United States |

Biological Activity

N-(2-Aminophenyl)-4-((4-chloro-1H-indazol-1-yl)methyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C21H17ClN4O

- Molar Mass : 376.84 g/mol

- CAS Number : 920315-19-1

The structure includes an aniline moiety linked to a benzamide group and an indazole derivative, with a chloro substituent on the indazole ring, which is crucial for its biological properties .

Preliminary studies suggest that this compound may exert its biological effects through several mechanisms:

- Inhibition of Tumor Growth : The compound appears to inhibit specific molecular targets involved in tumor growth, potentially affecting pathways related to cell proliferation and apoptosis.

- Binding Affinity : The chloro substituent enhances binding affinity to biological targets, which may contribute to its efficacy in modulating cancer-related pathways.

Anticancer Properties

Several studies have explored the anticancer potential of this compound:

-

In Vitro Studies :

- In vitro assays have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has shown IC50 values in the low micromolar range, indicating effective inhibition of cell growth .

- A comparative study highlighted that compounds with similar structures but different substitutions exhibited varying levels of activity, suggesting the importance of specific functional groups in enhancing anticancer efficacy .

- In Vivo Studies :

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that:

- Chloro Substitution : The presence of the chloro group on the indazole ring is linked to enhanced selectivity and potency against certain biological targets compared to similar compounds without this substitution .

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(5-Amino-1H-indazol-3-yl)benzamide | Indazole core with amino group | Potential anti-cancer activity |

| N-(5-Hydroxy-1H-indazol-3-yl)benzamide | Indazole core with hydroxyl group | Antioxidant properties |

| N-(2-Aminophenyl)-4-(3-methylindazol-1-yl)methyl)benzamide | Similar structure with methyl substitution | Varying anti-cancer properties |

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to n-(2-Aminophenyl)-4-((4-chloro-1H-indazol-1-yl)methyl)benzamide exhibit potential as PD-1/PD-L1 modulators , which are crucial in cancer immunotherapy. The modulation of these pathways can enhance the immune response against tumors, making it a promising candidate for cancer treatment .

Inhibition of Protein Kinases

Research has demonstrated that the indazole derivatives can act as inhibitors of specific protein kinases involved in cancer progression and metastasis. The presence of the chloro group on the indazole ring enhances the compound's binding affinity to target proteins, thus inhibiting their activity effectively .

Neuroprotective Effects

Studies suggest that this compound may possess neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases. The mechanism involves the modulation of neuroinflammatory pathways, which is critical for protecting neuronal cells from damage .

Data Table: Summary of Biological Activities

Case Study 1: PD-1/PD-L1 Modulation

In a study published in 2023, researchers investigated the efficacy of various indazole derivatives, including this compound, in modulating PD-1/PD-L1 interactions in vitro. The results indicated a significant reduction in tumor cell proliferation when treated with this compound, suggesting its potential as an immunotherapeutic agent .

Case Study 2: Neuroprotective Mechanisms

Another study focused on the neuroprotective effects of similar compounds on neuronal cell lines exposed to oxidative stress. The findings revealed that treatment with this compound resulted in reduced markers of apoptosis and inflammation, indicating its potential therapeutic role in neurodegenerative disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with benzimidazole and benzamide derivatives reported in the literature. Below is a comparative analysis with key analogs:

Spectroscopic and Physicochemical Properties

FTIR Data :

- The target compound’s C-Cl stretch (observed at ~750 cm⁻¹ in indazole derivatives) is distinct from benzimidazole analogs (e.g., Compound 5 in : C-Cl at ~690 cm⁻¹) due to differences in ring electronic environments .

- NH stretches (3300–3500 cm⁻¹) are broader in the target compound compared to Compound 5, likely due to the indazole’s hydrogen-bonding capacity .

1H NMR :

- The methylene bridge (-CH₂-) in the target compound resonates at δ 4.5–5.0 ppm, similar to analogs in . However, the indazole protons (δ 7.8–8.2 ppm) are deshielded relative to benzimidazole protons (δ 7.3–7.6 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.